molecular formula C13H9N3O3S B10871583 4-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10871583
M. Wt: 287.30 g/mol
InChI Key: TYGKBAQYOAZWJC-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-5-(2-furyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of benzodioxole, furan, and triazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-5-(2-furyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Triazole Ring: The triazole ring is often synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Hydrosulfide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-5-(2-furyl)-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-5-(2-furyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways.

    Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-5-(2-furyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-yl)-5-(2-furyl)-4H-1,2,4-triazole: Lacks the hydrosulfide group.

    4-(1,3-Benzodioxol-5-yl)-5-(2-furyl)-4H-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.

    4-(1,3-Benzodioxol-5-yl)-5-(2-furyl)-4H-1,2,4-triazol-3-ylmethanol: Contains a hydroxymethyl group instead of a hydrosulfide group.

Uniqueness

The presence of the hydrosulfide group in 4-(1,3-Benzodioxol-5-yl)-5-(2-furyl)-4H-1,2,4-triazol-3-ylhydrosulfide imparts unique chemical properties, such as increased reactivity towards oxidation and reduction reactions, which can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C13H9N3O3S

Molecular Weight

287.30 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9N3O3S/c20-13-15-14-12(10-2-1-5-17-10)16(13)8-3-4-9-11(6-8)19-7-18-9/h1-6H,7H2,(H,15,20)

InChI Key

TYGKBAQYOAZWJC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)C4=CC=CO4

Origin of Product

United States

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